molecular formula C23H16N2O3S B402657 N-[1,1'-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 494827-81-5

N-[1,1'-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B402657
CAS No.: 494827-81-5
M. Wt: 400.5g/mol
InChI Key: HFOFELOFFLAHFN-UHFFFAOYSA-N
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Description

N-[1,1’-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1’-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the indole core, followed by the introduction of the sulfonamide group and the biphenyl moiety. Common synthetic routes involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1,1’-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted indole or biphenyl derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[1,1’-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,1’-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is unique due to its specific combination of the biphenyl, indole, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-oxo-N-(4-phenylphenyl)-1H-benzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3S/c26-23-19-8-4-7-18-21(14-13-20(24-23)22(18)19)29(27,28)25-17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14,25H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOFELOFFLAHFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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